molecular formula C17H13N3O B13043619 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

Katalognummer: B13043619
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: BTBOSGSHWODAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline (CAS 1841078-82-7) is a synthetic heterocyclic compound with a molecular formula of C17H13N3O and a molecular weight of 275.30 g/mol . This compound belongs to the pyrroloisoquinoline family, a class of nitrogen-fused heterocyclic scaffolds that are widely studied in medicinal chemistry for their diverse biological activities . These scaffolds are known to interact with various biological targets through hydrogen bonding, making them privileged structures in drug discovery . Researchers are particularly interested in pyrrolo(iso)quinoline derivatives for their potential in anticancer research. Structurally related analogues have demonstrated potent biological effects, including significant antitumor activity and the ability to inhibit key kinases . For instance, recent studies on similar 1H-pyrrolo[3,2-g]isoquinolines have identified potent and selective Haspin kinase inhibitors, which show promising effects on cell viability in various human cancer cell lines . The structural motif of fusing a pyrrolopyridine ring to an isoquinoline core is also being explored in other therapeutic areas, such as the development of imaging agents for neurodegenerative conditions . This compound serves as a valuable building block and pharmacological probe for researchers in chemical biology and medicinal chemistry. It is intended for use in vitro assay development, structure-activity relationship (SAR) studies, and the investigation of novel therapeutic mechanisms. 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C17H13N3O

Molekulargewicht

275.30 g/mol

IUPAC-Name

7-methoxy-3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline

InChI

InChI=1S/C17H13N3O/c1-21-15-3-2-13-9-17(19-10-14(13)8-15)20-7-5-12-4-6-18-11-16(12)20/h2-11H,1H3

InChI-Schlüssel

BTBOSGSHWODAGG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CN=C(C=C2C=C1)N3C=CC4=C3C=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Isoquinoline Core with 7-Methoxy Substitution

Literature on related quinoline and isoquinoline derivatives suggests the following approach to prepare the 7-methoxy isoquinoline intermediate:

  • Starting from appropriately substituted anilines (e.g., 3-fluoro-4-methoxyaniline), condensation with cyanoacetate derivatives (e.g., ethyl (ethoxymethylene)cyanoacetate) in toluene under heating (100–110 °C for several hours) forms dihydroquinoline intermediates.
  • Subsequent cyclization and oxidation steps lead to 7-methoxy isoquinoline or quinoline carbonitriles.
  • Halogenation at the 4-position (or equivalent) using halogenating agents such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) in refluxing conditions introduces a reactive halogen for further substitution.
  • Amination or nucleophilic substitution with amines under catalytic conditions (e.g., pyridine hydrochloride in 2-ethoxyethanol) affords 7-substituted quinolinecarbonitriles or isoquinoline derivatives.

This sequence is supported by patent literature describing the preparation of 7-substituted-3-quinolinecarbonitriles with high purity and yield, using bases such as sodium hydride or potassium hydride to generate reactive anions when needed.

Preparation of the Pyrrolo[2,3-C]pyridine Moiety

The pyrrolo[2,3-C]pyridine fragment is synthesized via:

  • Starting from substituted bromo-pyridines, oxidation with m-chloroperbenzoic acid to form pyridine N-oxides.
  • Nitration with fuming nitric acid in sulfuric acid to introduce nitro groups.
  • Reaction with N,N-dimethylformamide dimethyl acetal to generate vinyl intermediates.
  • Reduction with iron powder and acetic acid to form the pyrrolo[2,3-C]pyridine core.
  • Functionalization via Suzuki cross-coupling or copper-mediated coupling to introduce aryl substituents or linkers.

This methodology is adapted from closely related pyrrolo[3,2-c]pyridine syntheses, indicating its applicability to the pyrrolo[2,3-C]pyridine system.

Coupling of Pyrrolo[2,3-C]pyridine to Isoquinoline Core

The final step involves coupling the pyrrolo[2,3-C]pyridine unit to the 3-position of the isoquinoline core. This can be achieved by:

  • Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) between halogenated isoquinoline intermediates and the pyrrolo[2,3-C]pyridine derivative bearing appropriate boronic acid or amine functionalities.
  • Using copper(II) acetate and bases such as potassium carbonate in polar solvents (e.g., 1,4-dioxane) under microwave irradiation to accelerate coupling.
  • Purification by silica gel chromatography or recrystallization to isolate the target compound.
Step Reagents/Conditions Temperature Time Notes
Isoquinoline core formation 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene 100–110 °C 4–5 h Formation of dihydroquinoline intermediate
Halogenation Phosphorus oxychloride or oxybromide 105 °C 45 min Introduces halogen for substitution
Amination Amine + pyridine hydrochloride, 2-ethoxyethanol 115 °C 45 min Substitution to form 7-substituted quinolinecarbonitrile
Pyrrolo[2,3-C]pyridine synthesis Iron powder + acetic acid reduction 100 °C 5 h Reduction of nitro intermediates
Coupling reaction Pd(PPh3)4 or Cu(OAc)2, K2CO3, 1,4-dioxane 85–125 °C (microwave) 26–30 min Cross-coupling to form final product
  • After each synthetic step, the reaction mixture is typically extracted with ethyl acetate and washed with brine.
  • Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used before concentration.
  • Final products are purified by silica gel chromatography using solvent gradients (e.g., hexane/ethyl acetate mixtures).
  • Characterization includes ^1H NMR, HRMS, and melting point determination to confirm structure and purity.
  • The multi-step synthesis requires careful control of reaction conditions to achieve high regioselectivity, especially in the formation of the pyrrolo[2,3-C]pyridine ring and its coupling to the isoquinoline core.
  • Microwave-assisted coupling reactions significantly reduce reaction times and improve yields.
  • Use of palladium or copper catalysts and appropriate bases is critical for efficient cross-coupling.
  • The presence of the methoxy group at the 7-position of the isoquinoline influences reactivity and biological activity, necessitating mild but effective halogenation and substitution steps.
  • Purification by chromatography and recrystallization yields analytically pure material suitable for further biological evaluation.

The preparation of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves a sophisticated synthetic route combining classical heterocyclic chemistry and modern cross-coupling techniques. The outlined methods provide a reliable framework for synthesizing this compound with high purity and yield, enabling its exploration in medicinal chemistry contexts.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline exhibits several significant biological activities:

  • Neuropharmacological Effects : The compound has shown promise in neuropharmacology, potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.
  • Anticancer Activity : Preliminary studies suggest that it may have anticancer effects, possibly through mechanisms involving apoptosis induction and inhibition of tumor growth.
  • Antimicrobial Properties : Some investigations have indicated antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several case studies have documented the applications of this compound in various research settings:

  • Neuroprotective Study : A study investigated the neuroprotective effects of the compound in animal models of neurodegenerative diseases. Results indicated reduced neuronal death and improved cognitive function post-treatment.
  • Anticancer Research : In vitro studies demonstrated that 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline inhibited the proliferation of cancer cell lines through apoptosis induction.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

  • Substituent Effects: The methoxy group in the target compound likely enhances solubility compared to halogenated analogs (e.g., 8c with dichlorophenyl) but may reduce binding affinity compared to amino-substituted derivatives like DMK6240 .
  • Heterocyclic Variations: Pyrazolo[4,3-c]pyridines (e.g., 7c) exhibit distinct pharmacological profiles due to their fused pyrazole ring, whereas pyrrolo[2,3-c]isoquinolines prioritize tau-protein interactions .

Pharmacological and Physicochemical Data

Table 2: Experimental Properties of Selected Compounds

Compound Name Melting Point (°C) IR (cm⁻¹) MS (m/z) Biological Activity Reference
7-Methoxy-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinoline Not reported Not reported Not reported Theoretical tau inhibition
DMK6240 Not reported Not reported Not reported MOF-based targeting in AD models
8c 176–174 Not reported 326.1656 (HRMS) Crystallographic stability
Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (7c) 236–237 1730, 1670, 1650, 1590 389 (M+) Antimicrobial potential

Key Findings:

  • Thermal Stability : Compound 8c exhibits a moderate melting point (174–176°C), suggesting stability for crystallographic applications .
  • Spectroscopic Signatures : The IR spectrum of 7c includes strong carbonyl stretches (1730 cm⁻¹), indicative of ester functionalities critical for reactivity .

Biologische Aktivität

7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology . This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is C17H13N3OC_{17}H_{13}N_{3}O with a molecular weight of approximately 275.30 g/mol. Its structure features an isoquinoline core substituted with a methoxy group and a pyrrolopyridine moiety, contributing to its unique chemical reactivity and biological activity .

Research indicates that 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline exhibits significant biological activities through various mechanisms:

  • Kinase Inhibition : This compound has been shown to inhibit several protein kinases, which are critical in cell signaling pathways. For instance, it demonstrated inhibitory effects on haspin kinase activity in U-2 OS cells, suggesting its potential as an anticancer agent .
  • Anticancer Properties : The compound's structural features allow it to engage with cellular targets effectively. Studies have reported its cytotoxic activity against various cancer cell lines, including CNS cancer cells and leukemia cells .

Research Findings

A comprehensive evaluation of 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline's biological activity includes the following key findings:

StudyCompound ConcentrationTargetInhibition (% residual activity)
5 µMHaspin50% at 2.5 µM
10 µMCLK1Significant inhibition observed
VariesVarious cancer linesUp to 71% growth inhibition

These findings indicate that the compound effectively inhibits specific kinases at micromolar concentrations, highlighting its potential as a therapeutic agent.

Case Study 1: Haspin Kinase Inhibition

In a study examining the effects of various compounds on haspin kinase activity, 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline was tested alongside other derivatives. The results showed that it could penetrate cell membranes and inhibit haspin activity in U-2 OS cells at low concentrations. The compound's structure-activity relationship revealed that specific modifications could enhance its inhibitory potency against haspin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrrolo-fused heterocycles, including this compound. It was found to exhibit moderate inhibitory properties against colon cancer (HCT-116) and breast cancer (MDA-MB-468) cell lines, with growth inhibition values around 50%. This suggests that further optimization of the compound could lead to more effective anticancer agents .

Q & A

Q. What are the key synthetic pathways for preparing 7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions to fuse the pyrrolopyridine and isoquinoline moieties. For example, analogous methods for pyrrolo-isoquinoline derivatives use Suzuki-Miyaura coupling between halogenated isoquinoline precursors and boronic acid-functionalized pyrrolopyridines . Methoxy group installation may require selective protection/deprotection steps, as seen in similar methoxy-substituted heterocycles . Characterization via ESI-MS (as in ) and NMR is critical to confirm regioselectivity.

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HSQC) to resolve overlapping signals in the aromatic regions. For example, ESI-MS (as applied in ) can verify molecular weight, while NOESY experiments help confirm spatial arrangements of substituents. Purity should be assessed via HPLC with UV detection (≥95% purity for biological assays) .

Q. What safety protocols are essential for handling this compound?

Based on structurally related compounds, this substance may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes ). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store under inert gas (argon/nitrogen) to prevent degradation, as methoxy groups in similar isoquinolines are prone to oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Optimize coupling reaction conditions by screening catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and solvents (DME vs. THF). For example, microwave-assisted synthesis (e.g., 100–150°C, 30 min) has improved yields in analogous heterocyclic systems . Monitor reaction progress via TLC or LC-MS to minimize side products like dehalogenated intermediates.

Q. What strategies address discrepancies in biological activity data across studies?

Contradictions in activity may arise from impurities or isomer formation. Implement orthogonal purification (e.g., column chromatography followed by recrystallization) and validate assays with positive/negative controls. For instance, methoxy-substituted isoquinolines show variable potency depending on substituent orientation . Use X-ray crystallography or computational docking to correlate structure-activity relationships (SAR).

Q. How can computational methods guide SAR studies?

Perform DFT calculations to map electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites. Molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases or GPCRs). For methoxy-containing analogs, electrostatic potential surfaces highlight hydrogen-bonding interactions critical for target engagement . Validate predictions with mutagenesis or competitive binding assays.

Q. What are the challenges in analyzing metabolic stability?

Methoxy groups often undergo demethylation via cytochrome P450 enzymes. Use LC-MS/MS to track metabolites in hepatic microsome assays (e.g., human/rat S9 fractions). Compare stability across species to identify interspecies variability . Structural modifications (e.g., replacing methoxy with trifluoromethoxy) may enhance metabolic resistance .

Q. How should researchers handle unexpected byproducts during synthesis?

Byproducts may arise from competing coupling sites or incomplete deprotection. Use preparative HPLC for isolation and structural elucidation via 1H^1H-15N^{15}N HMBC NMR to confirm nitrogen connectivity . Adjust reaction stoichiometry (e.g., excess boronic acid) or employ directing groups (e.g., pyridyl) to suppress undesired pathways.

Methodological Considerations for Experimental Design

3.1 Designing assays for target engagement:

  • Use fluorescence polarization or SPR to measure binding kinetics.
  • Include a reference inhibitor (e.g., staurosporine for kinase targets) to validate assay conditions .

3.2 Addressing solubility issues in biological assays:

  • Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.1% Tween-20.
  • For insoluble analogs, synthesize prodrugs (e.g., phosphate esters) to enhance aqueous solubility .

3.3 Validating mechanistic hypotheses:

  • Combine knockdown (siRNA/CRISPR) and rescue experiments to confirm target specificity.
  • Use isotopic labeling (e.g., 13C^{13}C-methoxy) to trace metabolic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.